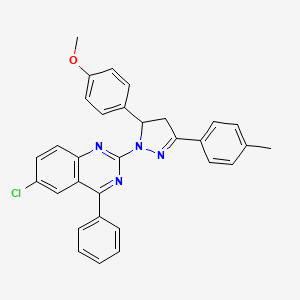

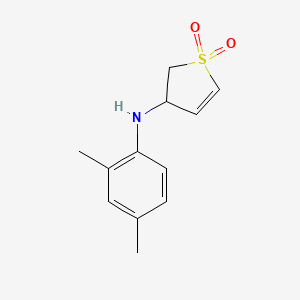

![molecular formula C17H15N3O3 B2495605 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide CAS No. 1428117-51-4](/img/structure/B2495605.png)

2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis AnalysisThe synthesis of structurally related compounds, such as 3-hydroxy-2-cyanoalk-2-enamides and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, has been reported through a three-step process starting from cyanoacetic acid. These compounds exhibit solvent-dependent (Z)/(E)-isomerism, highlighting the impact of molecular structure on their physical properties (Papageorgiou et al., 1998). This synthesis approach could be adapted for the target compound by modifying the starting materials and reaction conditions to incorporate the specific functional groups of "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide."

Molecular Structure AnalysisThe molecular structure of compounds similar to the target molecule has been elucidated using X-ray crystallography and 1H-NMR ROESY spectroscopy. These methods have revealed that the enolic compounds adopt an extended conformation stabilized by strong intramolecular hydrogen bonding, both in the solid state and in solution (Papageorgiou et al., 1998). Such structural analyses are crucial for understanding the chemical reactivity and interaction capabilities of "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide."

Chemical Reactions and Properties

Research on related cyanoacrylamide compounds has shown that they undergo various chemical reactions, including ene-reduction and cyclization, leading to products with significant stereoselectivity. For instance, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi resulted in compounds with a CN-bearing stereogenic center, demonstrating the compound's potential for stereoselective synthesis (Jimenez et al., 2019).

Physical Properties Analysis

The physical properties of cyanoacrylamide derivatives, including the target compound, can be significantly influenced by their molecular structure. For example, solvent-dependent isomerization observed in related compounds suggests that "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" may exhibit similar behavior, which could affect its solubility, stability, and reactivity in different environments (Papageorgiou et al., 1998).

Chemical Properties Analysis

The chemical properties of the target compound can be inferred from studies on similar molecules, which show a range of reactivities including cyclization, isomerization, and ene-reduction. These reactions not only demonstrate the compound's versatility in synthetic applications but also highlight its potential utility in the development of new materials and pharmaceuticals (Jimenez et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Solvent-Dependent Isomerism : Research on compounds similar to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" has explored their synthesis from cyanoacetic acid and analyzed their conformations. These studies revealed solvent-dependent (Z)/(E)-isomerism and provided insights into the molecular mechanics and kinetics of isomerization controlled by the N-substituent (Papageorgiou et al., 1998; Papageorgiou et al., 2010).

Potential Pharmacological Applications

- Imaging of Microglia : A compound structurally related to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This research highlights its potential for noninvasive imaging of microglia and monitoring neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Chemical Reactions and Mechanisms

- Cyanoselenoacetamide in Heterocyclizations : Studies on cyanoselenoacetamide, a compound related to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide," have demonstrated its utility in the synthesis of heterocyclic compounds, highlighting the diverse chemical reactivity and applications of cyanoacetamide derivatives in organic synthesis (Dyachenko & Vovk, 2013).

Green Chemistry and Enantioselective Reduction

- Enantioselective Ene-Reduction by Fungi : The use of marine and terrestrial fungi for the enantioselective reduction of a structurally related compound to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" has been reported. This research underscores the application of biocatalysis in green chemistry, providing a sustainable pathway for synthesizing enantiomerically enriched compounds (Jimenez et al., 2019).

Propiedades

IUPAC Name |

N-[3-[acetyl(methyl)amino]phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12(21)20(2)15-6-3-5-14(10-15)19-17(22)13(11-18)9-16-7-4-8-23-16/h3-10H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNZCSJMWJQIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)

![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)